![molecular formula C9H16Cl2N2O2S B2859758 N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride CAS No. 2551115-44-5](/img/structure/B2859758.png)
N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride
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Overview
Description
“N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride” is a chemical compound with the CAS Number: 2551115-44-5 . It has a molecular weight of 287.21 . The IUPAC name for this compound is N- (4- (1-aminoethyl)phenyl)methanesulfonamide dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2S.2ClH/c1-7(10)8-3-5-9(6-4-8)11-14(2,12)13;;/h3-7,11H,10H2,1-2H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications
Microbial Reduction Applications
- Stereoselective Microbial Reduction : Patel et al. (1993) explored the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide. The reduction process led to the creation of a chiral intermediate, which is significant for synthesizing d-sotalol, a beta-receptor antagonist. They achieved high reaction yields and optical purities using microorganisms from the genera Rhodococcus, Nocardia, and Hansenula (Patel et al., 1993).
Chemical Synthesis and Analysis
- Phenylmethanesulfonamide Derivatives Synthesis : Aizina et al. (2012) demonstrated the creation of N-sulfonyl-substituted polyhalogenated aldehyde imines, including phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide. This compound showed high reactivity in alkylation reactions, indicating its potential in organic synthesis (Aizina et al., 2012).
Applications in Materials Science
- Self-Healing Elastomers : Rekondo et al. (2014) reported the use of bis(4-aminophenyl) disulfide as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These materials showed remarkable healing efficiency at room temperature without the need for a catalyst or external intervention, demonstrating potential in the development of advanced materials (Rekondo et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-[4-(1-aminoethyl)phenyl]methanesulfonamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.2ClH/c1-7(10)8-3-5-9(6-4-8)11-14(2,12)13;;/h3-7,11H,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWKPLDTWWKCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NS(=O)(=O)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride |
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